molecular formula C6H8N4O B1428052 6-(Methylamino)pyridazine-3-carboxamide CAS No. 1251357-92-2

6-(Methylamino)pyridazine-3-carboxamide

Cat. No.: B1428052
CAS No.: 1251357-92-2
M. Wt: 152.15 g/mol
InChI Key: YRFNVLFHPIUZNZ-UHFFFAOYSA-N
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Description

6-(Methylamino)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. This compound features a pyridazine ring substituted with a methylamino group at the 6-position and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)pyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with methylamine and subsequent functionalization to introduce the carboxamide group. One common method includes:

    Starting Material: Pyridazine derivative.

    Reagent: Methylamine.

    Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

    Functionalization: Introduction of the carboxamide group can be achieved using reagents like carbonyldiimidazole or similar coupling agents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylamino)pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

    Oxidation Products: Pyridazine N-oxides.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

6-(Methylamino)pyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

    Pyridazine: The parent compound with a similar core structure but without the methylamino and carboxamide substitutions.

    Pyridazinone: A derivative with a keto group at the 3-position instead of a carboxamide group.

    Methylpyridazine: A compound with a methyl group at the 6-position but lacking the carboxamide group.

Uniqueness: 6-(Methylamino)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylamino and carboxamide groups enhances its potential for diverse pharmacological activities and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(methylamino)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-8-5-3-2-4(6(7)11)9-10-5/h2-3H,1H3,(H2,7,11)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFNVLFHPIUZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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